molecular formula C28H56Br2O4Sn2 B15343959 Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel- CAS No. 31732-71-5

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel-

Cat. No.: B15343959
CAS No.: 31732-71-5
M. Wt: 854.0 g/mol
InChI Key: JOMPHQTZQORMCX-JOYJRDNUSA-L
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Description

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel- is a complex organotin compound It is characterized by the presence of two bromine atoms and two tributylstannyl groups attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester typically involves the reaction of butanedioic acid derivatives with tributyltin reagents. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the ester groups.

    Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-butanedioic acid derivatives, while reduction can produce butanedioic acid esters with different substituents.

Scientific Research Applications

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

    Biology: The compound can be used in studies involving the interaction of organotin compounds with biological systems.

    Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester exerts its effects involves the interaction of the tributylstannyl groups with molecular targets. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The bromine atoms may also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2,3-dibromo-, 1,4-bis(trimethylstannyl) ester
  • Butanedioic acid, 2,3-dichloro-, 1,4-bis(tributylstannyl) ester
  • Butanedioic acid, 2,3-dibromo-, 1,4-bis(triphenylstannyl) ester

Uniqueness

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester is unique due to the presence of both bromine atoms and tributylstannyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes. These properties make it valuable in various research and industrial applications.

Properties

CAS No.

31732-71-5

Molecular Formula

C28H56Br2O4Sn2

Molecular Weight

854.0 g/mol

IUPAC Name

bis(tributylstannyl) (2R,3S)-2,3-dibromobutanedioate

InChI

InChI=1S/C4H4Br2O4.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t1-,2+;;;;;;;;

InChI Key

JOMPHQTZQORMCX-JOYJRDNUSA-L

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)[C@@H]([C@@H](C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br

Origin of Product

United States

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